Dasatinib Dimeric Impurity

Übersicht

Beschreibung

Dasatinib Dimeric Impurity is a byproduct formed during the synthesis and degradation of Dasatinib, a tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia . This impurity is significant in pharmaceutical analysis as it can affect the purity, efficacy, and safety of the drug product.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dasatinib Dimeric Impurity typically occurs during the manufacturing process of Dasatinib. The impurity can form through various degradation pathways, including oxidative and hydrolytic conditions . The synthetic route involves the use of high-performance liquid chromatography (HPLC) to separate and identify the impurity from the main drug compound .

Industrial Production Methods: In industrial settings, the production of Dasatinib involves stringent control of reaction conditions to minimize the formation of impurities. The process includes the use of specific solvents, temperature control, and pH adjustments to ensure the highest purity of the final product . The impurity is often isolated and characterized using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Analyse Chemischer Reaktionen

Types of Reactions: Dasatinib Dimeric Impurity undergoes several chemical reactions, including:

Reduction: The impurity can also undergo reduction reactions, where it gains electrons or hydrogen atoms.

Substitution: In this reaction, one functional group in the impurity is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original impurity .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Identification

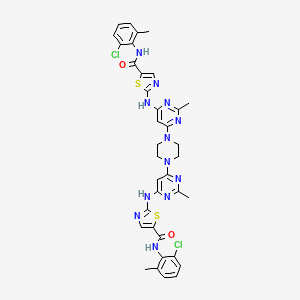

Dasatinib Dimeric Impurity is characterized by its complex molecular structure, which includes components such as N-(2-chloro-6-methylphenyl) and various pyrimidine and thiazole derivatives. Its chemical formula is represented as:The compound's identification can be achieved through various analytical methods including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which are crucial for determining its concentration in pharmaceutical formulations .

Analytical Methods for Detection

The development of robust analytical methods is essential for the detection and quantification of this compound. Recent studies have focused on optimizing HPLC techniques to improve the resolution and sensitivity of impurity detection. For instance, a novel RP-HPLC method was established that successfully separated Dasatinib from its related impurities, including the dimeric form, with a relative retention time indicating effective separation .

Key Analytical Findings:

- Retention Times : The dimeric impurity exhibited a retention time significantly different from that of Dasatinib, allowing for accurate identification.

- Method Validation : Studies confirmed that the methods used provided high precision (RSD < 5%) and good recovery rates for both Dasatinib and its impurities .

Quality Control in Drug Development

This compound plays a critical role in the quality control processes of Dasatinib formulations. Monitoring this impurity is vital to ensure the safety and efficacy of the drug. Regulatory bodies require thorough testing for impurities during drug development phases, making it essential for pharmaceutical companies to establish reliable analytical methods for its detection .

Therapeutic Efficacy

Research indicates that the presence of dimeric impurities can influence the pharmacokinetics and pharmacodynamics of Dasatinib. Understanding these effects is crucial for optimizing treatment regimens in patients with chronic myeloid leukemia. Studies have shown that variations in impurity levels can correlate with patient responses to therapy, highlighting the importance of rigorous impurity analysis .

Clinical Trials

In clinical studies comparing Dasatinib with other treatments like Imatinib, researchers observed varying levels of dimeric impurities affecting treatment outcomes. For example, a trial reported that patients receiving Dasatinib exhibited faster response rates compared to those on Imatinib, suggesting that impurity profiles could influence therapeutic effectiveness .

Impurity Impact on Drug Safety

Another case study highlighted adverse effects associated with higher levels of this compound, such as increased incidences of pleural effusions in patients undergoing treatment. This correlation emphasizes the need for continuous monitoring of impurities during clinical use to mitigate potential side effects .

Wirkmechanismus

The mechanism of action of Dasatinib Dimeric Impurity is not well-defined due to its nature as an impurity. it is known to interact with similar molecular targets as Dasatinib, including various tyrosine kinases . The impurity may affect the binding affinity and inhibitory activity of the main drug compound, potentially altering its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- Imatinib Impurities

- Nilotinib Impurities

- Bosutinib Impurities

- Ponatinib Impurities

Biologische Aktivität

Dasatinib, a potent tyrosine kinase inhibitor, is primarily utilized in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The compound's dimeric impurity, formed during its synthesis and degradation, presents unique biological properties that warrant detailed investigation. This article explores the biological activity of Dasatinib Dimeric Impurity, including its biochemical mechanisms, cellular effects, and implications for therapeutic use.

Overview of Dasatinib and Its Dimeric Impurity

Dasatinib (chemical structure: C22H26ClN7O2S) targets BCR-ABL tyrosine kinase, inhibiting its activity and thus blocking the proliferation of malignant cells. The dimeric impurity, identified as a byproduct in the synthesis process, shares structural similarities with Dasatinib, leading to potential biological activity through similar pathways.

Target Interactions:

this compound is believed to interact with several key kinases beyond BCR-ABL, including:

- c-KIT

- PDGFR

- Ephrin receptor kinases

These interactions may contribute to its biological effects, influencing various signaling pathways critical for cell survival and proliferation.

Biochemical Pathways:

The impurity may affect multiple pathways:

- STAT5 Signaling: Similar to Dasatinib, it could inhibit STAT5 signaling, impacting the expression of anti-apoptotic proteins such as BCL-xL and MCL1.

- Cell Cycle Regulation: By modulating cyclin D1 levels, it may influence cell cycle progression and apoptosis in cancer cells.

Cellular Effects

In Vitro Studies:

Research indicates that this compound can inhibit cell growth in CML and ALL cell lines. Its structural resemblance to Dasatinib suggests it may exert similar cytotoxic effects by disrupting cellular signaling pathways involved in tumor growth .

Case Studies:

In clinical settings, patients exhibiting resistance to standard therapies may respond variably to treatments involving Dasatinib or its impurities. For instance, studies have shown that patients resistant to imatinib often retain sensitivity to Dasatinib, hinting at the potential role of impurities in therapeutic outcomes .

Pharmacokinetics

Dasatinib is rapidly absorbed with a peak plasma concentration typically reached within 1 hour post-administration. The pharmacokinetic profile of this compound remains less defined; however, studies suggest that impurities can influence the overall pharmacodynamics of the parent compound. Variability in drug absorption and metabolism can lead to altered therapeutic effectiveness .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

| Compound | Primary Target | Unique Features |

|---|---|---|

| Dasatinib | BCR-ABL | High potency against imatinib-resistant mutants |

| Imatinib | BCR-ABL | First-line therapy with specific target profile |

| Nilotinib | BCR-ABL | Increased potency but more side effects |

| This compound | Multiple kinases | Potentially alters pharmacokinetics of Dasatinib |

Research Applications

This compound serves several roles in scientific research:

- Analytical Chemistry: Used as a reference standard for impurity profiling in pharmaceutical development.

- Biological Research: Investigated for its potential effects on cellular processes and signaling pathways.

- Clinical Studies: Explored for implications in patient treatment regimens and resistance mechanisms.

Eigenschaften

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H34Cl2N12O2S2/c1-19-7-5-9-23(37)31(19)47-33(51)25-17-39-35(53-25)45-27-15-29(43-21(3)41-27)49-11-13-50(14-12-49)30-16-28(42-22(4)44-30)46-36-40-18-26(54-36)34(52)48-32-20(2)8-6-10-24(32)38/h5-10,15-18H,11-14H2,1-4H3,(H,47,51)(H,48,52)(H,39,41,43,45)(H,40,42,44,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKZXQDFDIASAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C5=NC(=NC(=C5)NC6=NC=C(S6)C(=O)NC7=C(C=CC=C7Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34Cl2N12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601105409 | |

| Record name | 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601105409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-61-9 | |

| Record name | 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910297-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601105409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-[1,4-Piperazinediylbis[(2-Methyl-6,4-Pyrimidinediyl)Imino)]bis[N-(2-Chloro-6-Methylphenyl)-5-Thiazolecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.